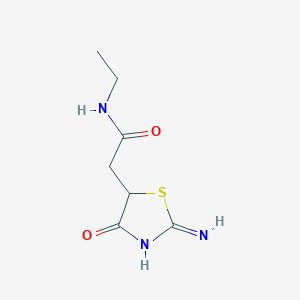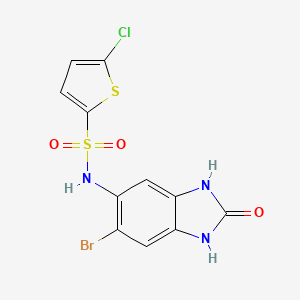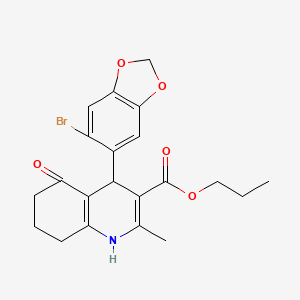![molecular formula C18H19FN2O4S B12496283 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide](/img/structure/B12496283.png)
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a fluorobenzenesulfonamido group, and a prop-2-en-1-yl substituent attached to an acetamide backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the following steps:
Preparation of 4-methoxyphenylamine: This can be achieved by the reduction of 4-methoxynitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Synthesis of 4-fluorobenzenesulfonyl chloride: This intermediate can be prepared by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.
Formation of N-(4-methoxyphenyl)-4-fluorobenzenesulfonamide: The 4-methoxyphenylamine is then reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Alkylation with prop-2-en-1-yl bromide: The final step involves the alkylation of the sulfonamide intermediate with prop-2-en-1-yl bromide in the presence of a base like potassium carbonate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 2-[N-(4-hydroxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide.
Reduction: Formation of 2-[N-(4-methoxyphenyl)-4-aminobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme’s active site, while the methoxy and fluorine substituents enhance its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide
- N-(2-methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)acetamide
- N-(4-methoxyphenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)acetamide
Uniqueness
2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(prop-2-en-1-yl)acetamide is unique due to the presence of the fluorobenzenesulfonamido group, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in crossing biological membranes and reaching its target sites.
Eigenschaften
Molekularformel |
C18H19FN2O4S |
|---|---|
Molekulargewicht |
378.4 g/mol |
IUPAC-Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methoxyanilino)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C18H19FN2O4S/c1-3-12-20-18(22)13-21(15-6-8-16(25-2)9-7-15)26(23,24)17-10-4-14(19)5-11-17/h3-11H,1,12-13H2,2H3,(H,20,22) |
InChI-Schlüssel |
QYLFAOHWOCFRMH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethyl 5-{[(2,5-dimethylfuran-3-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12496207.png)
![Methyl 3-[(diphenylacetyl)amino]-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496220.png)
![4-methoxy-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B12496224.png)


![2-[(5-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B12496237.png)
![N-(3-bromophenyl)-2-{[6-methyl-3-(4-methylphenyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12496246.png)
![N-(4-ethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12496250.png)
![Ethyl 5-phenyl-2-({[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B12496253.png)

![Ethyl 5-{[(4-butoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12496274.png)
![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B12496288.png)
![3'-Benzyl-5-methyl-2-phenyl-8'-(trifluoromethyl)-1',2',3',4',4'A,6'-hexahydrospiro[pyrazole-4,5'-pyrido[1,2-A]quinolin]-3-one](/img/structure/B12496290.png)
